molecular formula C10H10BrNO2 B7939568 3-bromo-N-(oxetan-3-yl)benzamide

3-bromo-N-(oxetan-3-yl)benzamide

Cat. No.: B7939568
M. Wt: 256.10 g/mol
InChI Key: JIWULLGFSOJAPA-UHFFFAOYSA-N
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Description

3-Bromo-N-(oxetan-3-yl)benzamide is an organic compound with the molecular formula C10H10BrNO2 It features a benzamide core substituted with a bromine atom at the third position and an oxetane ring at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(oxetan-3-yl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the third position of the benzene ring.

    Formation of Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors. One common method is the intramolecular cyclization of a hydroxyalkyl amine derivative.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the oxetane derivative under suitable conditions, often using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to remove the bromine atom.

    Cyclization and Ring-Opening: The oxetane ring can participate in cyclization reactions or undergo ring-opening under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Oxetane derivatives with additional functional groups.

    Reduction: Dehalogenated benzamides.

Scientific Research Applications

3-Bromo-N-(oxetan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug discovery and development, especially in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(oxetan-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, enhancing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(oxetan-3-yl)aniline: Similar structure but with an aniline core instead of benzamide.

    3-Bromo-N-(oxetan-3-yl)phenylacetamide: Features a phenylacetamide core.

    3-Bromo-N-(oxetan-3-yl)benzenesulfonamide: Contains a benzenesulfonamide core.

Uniqueness

3-Bromo-N-(oxetan-3-yl)benzamide is unique due to the presence of both a bromine atom and an oxetane ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

3-bromo-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7(4-8)10(13)12-9-5-14-6-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWULLGFSOJAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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